N-Caffeoyltryptophan

Übersicht

Beschreibung

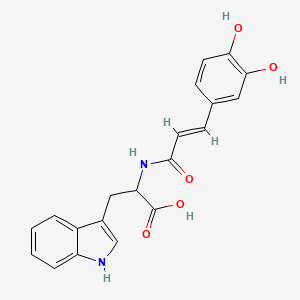

N-Caffeoyltryptophan, also known as trans-Caffeoyl-L-tryptophan, is a compound that has garnered interest due to its potential biological activities. It is a derivative of tryptophan, an essential amino acid, and caffeic acid, a hydroxycinnamic acid. This compound is known for its inhibitory effects on sirtuins, particularly Sirt1 and Sirt2, which are proteins involved in cellular regulation and aging .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-Caffeoyltryptophan can be synthesized through a chemical reaction between caffeic acid and tryptophan. The synthesis involves the formation of an amide bond between the carboxyl group of caffeic acid and the amino group of tryptophan. This reaction typically requires the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the same principles as laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Dimerization Under Ionization Conditions

Mass spectrometry studies reveal that N-Caffeoyltryptophan forms dimers during ionization. This occurs via non-covalent interactions or radical coupling mechanisms:

Key Observations

-

Mass Spectra : A prominent dimer peak at m/z 731.1 (negative mode) is observed alongside the quasi-molecular ion (m/z 367.1) .

-

Structure : The dimer likely involves intermolecular bonding between the caffeoyl groups, as proposed for analogous hydroxycinnamoyl amides .

Comparison of Dimer Peaks

| Compound | Quasi-Molecular Ion (m/z) | Dimer Peak (m/z) |

|---|---|---|

| This compound | 367.1 | 731.1 |

| Caffeoyl-N-tyrosine | 344.1 | 709.2 |

Hydrolysis Reactions

The amide bond in this compound is susceptible to hydrolysis under specific conditions:

Acidic Hydrolysis

Enzymatic Hydrolysis

-

Enzymes : Proteases (e.g., pepsin, trypsin) show minimal activity, likely due to steric hindrance from the caffeoyl group .

Oxidative Reactions

The catechol moiety in the caffeoyl group undergoes oxidation:

Autoxidation

Enzyme-Mediated Oxidation

Derivatization for Analysis

This compound is often derivatized to enhance chromatographic detection:

Common Methods

Wissenschaftliche Forschungsanwendungen

Overview

N-Caffeoyltryptophan has been identified as a potent inhibitor of sirtuin enzymes, particularly Sirt2 and Sirt1, which are involved in critical cellular processes such as aging, metabolism, and stress response.

Inhibition Data

- Sirt2 Inhibition : IC50 = 8.7 μM

- Sirt1 Inhibition : IC50 = 34 μM

This selectivity indicates that this compound may have specific applications in conditions where Sirt2 inhibition is beneficial, such as neurodegenerative diseases and cancer treatments .

Case Study

A study demonstrated that this compound increased the acetylation of histones and p53 in neuronal cells, suggesting its potential role in enhancing gene expression related to neuroprotection and tumor suppression .

Adipogenic Differentiation

Research has shown that this compound promotes adipogenic differentiation in preadipocytes and enhances glucose uptake in adipocytes. This activity is particularly relevant for managing metabolic disorders like type 2 diabetes mellitus (T2DM).

Experimental Findings

In vivo studies indicated that daily administration of this compound significantly reduced blood glucose levels in mice during oral glucose tolerance tests .

Data Table: Effects on Adipogenic Differentiation

| Parameter | Control Group | This compound Group |

|---|---|---|

| Lipid Accumulation (%) | 10 | 30 |

| PPARγ Expression (Relative) | 1 | 3 |

| Glucose Uptake (µg/mL) | 50 | 100 |

Neuroprotective Potential

This compound exhibits neuroprotective properties, making it a candidate for research into treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanisms Explored

Studies suggest that the compound's inhibition of Sirt2 may lead to enhanced neuronal survival under stress conditions . Additionally, it may help modulate inflammatory responses associated with neurodegeneration.

Case Study

Research involving coffee consumption has linked this compound to reduced risks of T2DM and neurodegenerative diseases, highlighting its potential role in enhancing cognitive health through mechanisms involving glucagon-like peptide-1 secretion .

Cytokine Modulation

This compound has been shown to inhibit interleukin-6 (IL-6) production without significantly affecting tumor necrosis factor-alpha (TNF-α), indicating its potential as an anti-inflammatory agent.

Research Findings

In macrophage-like cells, this compound demonstrated a significant reduction in IL-6 levels, suggesting its utility in treating inflammatory conditions .

Summary of Applications

The multifaceted applications of this compound can be summarized as follows:

| Application Area | Key Findings |

|---|---|

| Sirtuin Inhibition | Potent inhibitor with implications for cancer therapy |

| Metabolic Disorders | Enhances adipogenesis and glucose uptake |

| Neuroprotection | Potential benefits in neurodegenerative disease |

| Anti-inflammatory Effects | Reduces IL-6 production |

Wirkmechanismus

N-Caffeoyltryptophan exerts its effects primarily through the inhibition of sirtuins, particularly Sirt1 and Sirt2. Sirtuins are NAD±dependent deacetylases involved in regulating cellular processes such as aging, metabolism, and stress response. By inhibiting these enzymes, this compound can modulate the acetylation status of various proteins, thereby influencing their activity and stability . For example, it increases the acetylation of lysine residues in histones and other proteins, which can affect gene expression and cellular function .

Vergleich Mit ähnlichen Verbindungen

N-Caffeoyltryptophan is similar to other phenolic acid amides, such as:

N-p-Coumaroyltryptophan: Another derivative of tryptophan and a hydroxycinnamic acid, known for its antioxidant properties.

Feruloylquinic acids: Compounds found in coffee that have antioxidant and anti-inflammatory activities.

Uniqueness

What sets this compound apart is its potent inhibitory effect on sirtuins, particularly Sirt2, which is stronger than its effect on Sirt1. This specificity makes it a valuable compound for studying the role of sirtuins in cellular processes and for exploring potential therapeutic applications .

Biologische Aktivität

N-Caffeoyltryptophan (CTP) is a bioactive compound predominantly found in coffee, recognized for its potential health benefits. As a derivative of tryptophan, it has garnered attention due to its involvement in various biological processes, particularly in metabolic regulation and neuroprotection. This article explores the biological activities of this compound, focusing on its effects on adipogenesis, glucose metabolism, and neuroprotective properties.

1. Adipogenic Differentiation and Glucose Metabolism

Recent studies have demonstrated that this compound significantly enhances adipogenic differentiation in preadipocyte cell lines. In a study conducted using mouse 3T3-L1 preadipocytes, CTP was shown to:

- Increase lipid accumulation : CTP treatment resulted in a marked increase in lipid droplet formation within the cells.

- Upregulate adipogenic markers : The expression levels of key adipogenic transcription factors such as PPARγ (Peroxisome proliferator-activated receptor gamma), C/EBPα (CCAAT/enhancer-binding protein alpha), and FABP4 (Fatty acid-binding protein 4) were significantly elevated following CTP treatment .

Mechanistic Insights

The underlying mechanisms through which CTP exerts these effects involve the MEK/ERK signaling pathway and SIRT1 (Sirtuin 1). Specifically:

- MEK/ERK signaling : The adipogenic differentiation induced by CTP was inhibited by U0126, a selective MEK1/2 inhibitor, suggesting that this pathway plays a crucial role in mediating CTP's effects .

- SIRT1 involvement : Knockdown of SIRT1 via siRNA transfection abolished the mRNA induction of Pparg by CTP, indicating that SIRT1 is essential for the adipogenic response to CTP .

2. Impact on Postprandial Glycemia

In vivo experiments have shown that daily administration of CTP at a dose of 30 mg/kg/day led to reduced blood glucose levels in mice during oral glucose tolerance tests. This suggests that CTP may contribute to improved glycemic control and potentially lower the risk of developing type 2 diabetes mellitus (T2DM) .

3. Neuroprotective Effects

Beyond metabolic benefits, this compound has also been implicated in neuroprotection. Coffee consumption has been associated with a reduced risk of neurodegenerative diseases, and compounds like CTP may play a role in this protective effect:

- Sirtuin Inhibition : Research indicates that CTP acts as an inhibitor of Sirtuins (particularly Sirt2), which are proteins involved in cellular stress responses and longevity. The inhibition of Sirt2 by CTP has been linked to increased acetylation of various proteins, including histones and p53, potentially influencing neuroprotective pathways .

- Cognitive Benefits : The neuroprotective properties attributed to coffee consumption suggest that bioactive compounds like CTP could help mitigate cognitive decline associated with aging and neurodegenerative diseases .

Table 1: Summary of Key Findings on this compound

| Study Reference | Biological Activity | Key Findings |

|---|---|---|

| Sawamoto et al., 2023 | Adipogenic Differentiation | Enhanced lipid accumulation and upregulation of adipogenic markers in 3T3-L1 cells |

| Di Meo et al., 2020 | Neuroprotection | Suggests potential protective effects against neurodegeneration linked to coffee consumption |

| Park et al., 2016 | Sirtuin Inhibition | Identified as a potent inhibitor of Sirt1/2 with implications for cellular stress responses |

Case Study Insights

In a notable case study involving human participants, habitual coffee drinkers exhibited lower incidences of T2DM compared to non-drinkers. This correlation was hypothesized to be mediated by bioactive compounds like this compound, which enhance metabolic health through mechanisms outlined above .

Eigenschaften

CAS-Nummer |

109163-69-1 |

|---|---|

Molekularformel |

C20H18N2O5 |

Molekulargewicht |

366.4 g/mol |

IUPAC-Name |

(2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-(1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C20H18N2O5/c23-17-7-5-12(9-18(17)24)6-8-19(25)22-16(20(26)27)10-13-11-21-15-4-2-1-3-14(13)15/h1-9,11,16,21,23-24H,10H2,(H,22,25)(H,26,27)/b8-6+/t16-/m0/s1 |

InChI-Schlüssel |

XITPERBRJNUFSB-BVBGJJFLSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C=CC3=CC(=C(C=C3)O)O |

Isomerische SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)/C=C/C3=CC(=C(C=C3)O)O |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C=CC3=CC(=C(C=C3)O)O |

Sequenz |

W |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.